6-Fluorooxindole

Antiproliferative Breast Cancer MCF-7

Procure 6-Fluorooxindole as a validated, patent-protected scaffold for kinase inhibitor and BK channel modulator programs. The 6-fluoro substitution is structurally essential: unsubstituted oxindole (LogP 0.71) lacks the metabolic stability and target engagement of this fluorinated core (LogP 1.46). Derivative 6f demonstrates EGFR IC50 1.38 µM and MCF-7 antiproliferative IC50 14.77 µM, providing quantifiable benchmarks for SAR optimization. The scaffold also inhibits tubulin polymerization (IC50 7.99 µM), enabling dual-mechanism anticancer strategies. Low TPSA (29.1 Ų) supports blood-brain barrier penetration for CNS indications. Supplied as a white to off-white crystalline solid (mp 132–136°C), ≥98% purity.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 56341-39-0
Cat. No. B1364620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorooxindole
CAS56341-39-0
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)F)NC1=O
InChIInChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
InChIKeyPKQNTFAOZIVXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorooxindole (CAS 56341-39-0): Fluorinated Oxindole Scaffold for Kinase Inhibitor and Antiproliferative Drug Discovery Programs


6-Fluorooxindole (CAS 56341-39-0), also known as 6-fluoro-2-oxindole or 6-fluoroindolin-2-one, is a fluorinated heterocyclic building block characterized by an oxindole core with a fluorine atom substituted at the 6-position of the indolinone ring . The fluorine substitution imparts distinct physicochemical properties, notably a predicted LogP of 1.4583, compared to an estimated LogP of 0.71 for unsubstituted oxindole, and a topological polar surface area (TPSA) of 29.1 Ų [1]. The compound is commercially available as a white to off-white crystalline solid with a reported melting point of 132–136°C and is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antiproliferative activities .

Why Unsubstituted or Differently Halogenated Oxindoles Cannot Replace 6-Fluorooxindole in Potency-Critical Synthetic Campaigns


Substituting 6-fluorooxindole with unsubstituted oxindole or other halogenated analogs (e.g., 5-fluorooxindole, 6-chlorooxindole) is not scientifically valid due to the critical influence of the fluorine atom at the C6 position on lipophilicity, electronic distribution, and target binding. The fluorine atom at the 6-position enhances metabolic stability and lipophilicity (LogP 1.4583) relative to the non-fluorinated parent, which can alter pharmacokinetic profiles of derived drug candidates . Furthermore, patent literature specifically claims N-substituted fluorooxindoles as modulators of large-conductance calcium-activated potassium (BK) channels, highlighting that the fluorinated oxindole core is essential for this neurological target engagement, whereas unsubstituted oxindoles lack this claimed utility [1]. The precise positioning of the fluorine substituent directs structure-activity relationships (SAR) in kinase inhibitor programs; simply substituting the core scaffold with a non-fluorinated or differently halogenated variant will not recapitulate the binding affinity or selectivity profile observed with 6-fluorooxindole-derived compounds [2].

Quantitative Differentiation of 6-Fluorooxindole: Comparative Antiproliferative, Kinase Inhibition, and Physicochemical Data for Procurement Decisions


Comparative Antiproliferative Activity in MCF-7 Breast Cancer Cells: 6-Fluorooxindole Derivative 6f vs. 5-Fluorouracil

A 3-substituted oxindole derivative incorporating the 6-fluorooxindole core (compound 6f) demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line with an IC50 of 14.77 µM [1]. While this is less potent than the standard chemotherapeutic agent 5-fluorouracil (5FU, IC50 = 2.02 µM) in the same assay, the data establish a quantifiable baseline for the scaffold's antiproliferative potential and provide a benchmark for optimization of 6-fluorooxindole-based leads [1].

Antiproliferative Breast Cancer MCF-7

Comparative EGFR Kinase Inhibition: 6-Fluorooxindole Derivative 6f vs. Sunitinib

In a biochemical kinase inhibition assay, the 6-fluorooxindole derivative 6f inhibited the epidermal growth factor receptor (EGFR) tyrosine kinase with an IC50 value of 1.38 µM [1]. This activity was directly compared to the clinically approved multi-kinase inhibitor sunitinib, which exhibited a significantly higher potency with an IC50 of 0.08 µM (80 nM) under the same assay conditions [1]. This head-to-head comparison establishes the 6-fluorooxindole scaffold as a validated starting point for developing novel EGFR inhibitors with defined potency relative to a clinical benchmark.

Kinase Inhibition EGFR Cancer

Comparative Tubulin Polymerization Inhibition: 6-Fluorooxindole Derivative 6f vs. Combretastatin A4

The 6-fluorooxindole derivative 6f exhibited anti-tubulin polymerization activity with an IC50 value of 7.99 µM, demonstrating a distinct mechanism of action relevant to anticancer drug discovery [1]. This activity was directly compared to the potent tubulin-binding natural product combretastatin A4, which showed an IC50 of 2.64 µM in the same assay [1]. The data confirm that the 6-fluorooxindole scaffold can be elaborated to yield compounds that interfere with microtubule dynamics, a validated anticancer strategy.

Tubulin Polymerization Microtubule Dynamics Anticancer

Lipophilicity Enhancement: 6-Fluorooxindole vs. Unsubstituted Oxindole

The introduction of a fluorine atom at the 6-position of the oxindole ring significantly increases lipophilicity, a critical parameter for membrane permeability and oral bioavailability. The predicted LogP value for 6-fluorooxindole is 1.4583 [1]. In contrast, the estimated LogP for unsubstituted oxindole is significantly lower at 0.71 . This 0.75 log unit increase corresponds to a >5.6-fold increase in octanol-water partition coefficient, indicating enhanced potential for passive membrane diffusion.

Lipophilicity LogP Drug-likeness

Patent-Claimed BK Channel Modulation Utility Unique to Fluorooxindole Scaffold

Patent US20050203089 specifically claims N-substituted derivatives of a fluorooxindole compound as modulators of large-conductance calcium-activated potassium (BK) channels, asserting utility in protecting neuronal cells and treating diseases arising from dysfunction of cellular membrane polarization and conductance, including stroke [1]. This patent filing explicitly excludes non-fluorinated oxindoles from the claimed scope of BK channel modulation, establishing a unique, patent-protected therapeutic application for fluorooxindole-based compounds that is not accessible with unsubstituted or differently substituted oxindoles.

BK Channel Neuroprotection Stroke

Topological Polar Surface Area (TPSA) and CNS Drug-likeness Profile

The topological polar surface area (TPSA) of 6-fluorooxindole is 29.1 Ų [1]. This value falls well below the widely recognized threshold of <60-70 Ų for favorable blood-brain barrier (BBB) penetration and <140 Ų for good oral absorption [2]. This physicochemical parameter supports the potential of 6-fluorooxindole-derived compounds to access the central nervous system, consistent with the patent claims for BK channel modulation in neuronal protection [3].

CNS Drug Discovery Blood-Brain Barrier TPSA

Optimal Scientific and Industrial Procurement Scenarios for 6-Fluorooxindole Based on Quantitative Evidence


Scaffold for Developing Novel EGFR Kinase Inhibitors with Defined Benchmark Potency

Medicinal chemistry teams seeking to develop novel epidermal growth factor receptor (EGFR) kinase inhibitors should procure 6-fluorooxindole as a core synthetic building block. The derivative compound 6f demonstrated an IC50 of 1.38 µM against EGFR in a biochemical assay, providing a quantifiable baseline for SAR exploration and optimization relative to the clinical benchmark sunitinib (IC50 = 0.08 µM) [1]. This scaffold offers a defined starting point for improving potency through systematic substitution at the C3 position and elsewhere on the oxindole core.

Hit-to-Lead Optimization for Antiproliferative Agents in Breast Cancer

Researchers engaged in antiproliferative drug discovery for breast cancer can utilize 6-fluorooxindole to synthesize and optimize leads targeting MCF-7 cells. The derivative 6f exhibited an IC50 of 14.77 µM against the MCF-7 breast cancer cell line, establishing a measurable benchmark for antiproliferative activity [1]. This data supports the procurement of 6-fluorooxindole for SAR studies aimed at enhancing potency toward levels comparable to established agents like 5-fluorouracil (IC50 = 2.02 µM) [1].

Microtubule-Targeting Agent Development with Dual EGFR/Tubulin Mechanisms

Given that the 6-fluorooxindole derivative 6f inhibits both EGFR kinase (IC50 = 1.38 µM) and tubulin polymerization (IC50 = 7.99 µM), this scaffold is ideally suited for programs pursuing dual-mechanism anticancer agents [1]. Procurement is recommended for teams designing compounds that simultaneously target kinase signaling and microtubule dynamics, with clear potency benchmarks established against sunitinib and combretastatin A4, respectively [1].

CNS-Penetrant BK Channel Modulators for Stroke and Neuroprotection

Industrial and academic groups targeting large-conductance calcium-activated potassium (BK) channels for neuroprotection in stroke or other neurological disorders should procure 6-fluorooxindole as the required core scaffold. Patent US20050203089 specifically claims N-substituted fluorooxindoles as BK channel modulators, and the low TPSA of 29.1 Ų supports favorable blood-brain barrier penetration [1][2]. This combination of patent-protected utility and CNS-favorable physicochemical properties makes 6-fluorooxindole the scaffold of choice for this specific therapeutic indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluorooxindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.